molecular formula C13H11NO2 B12517278 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione CAS No. 680618-75-1

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione

Cat. No.: B12517278
CAS No.: 680618-75-1
M. Wt: 213.23 g/mol
InChI Key: PHHZHZJOYFFBKT-UHFFFAOYSA-N
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Description

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring system with a quinone moiety and an amino group substituted with a prop-1-en-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione typically involves the reaction of naphthoquinone with prop-1-en-1-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione involves its interaction with various molecular targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the amino group can form hydrogen bonds with specific enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Prop-2-yn-1-yl)amino]naphthalene-1,4-dione
  • 2-[(Prop-2-en-1-yl)amino]naphthalene-1,4-dione
  • 2-[(Prop-1-en-1-yl)amino]naphthalene-1,2-dione

Uniqueness

2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the prop-1-en-1-yl group enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

680618-75-1

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

2-(prop-1-enylamino)naphthalene-1,4-dione

InChI

InChI=1S/C13H11NO2/c1-2-7-14-11-8-12(15)9-5-3-4-6-10(9)13(11)16/h2-8,14H,1H3

InChI Key

PHHZHZJOYFFBKT-UHFFFAOYSA-N

Canonical SMILES

CC=CNC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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